REACTION_SMILES
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[CH3:1][CH2:2][NH2:3].[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[Cl:4][c:5]1[n:6][cH:7][cH:8][cH:9][c:10]1[C:11](=[O:12])[NH:13][c:14]1[c:15]([Cl:21])[n:16][cH:17][cH:18][c:19]1[CH3:20].[c:28]1([CH3:29])[c:30]([CH3:31])[cH:32][cH:33][cH:34][cH:35]1>>[CH3:1][CH2:2][N:3]1[c:5]2[n:6][cH:7][cH:8][cH:9][c:10]2[C:11](=[O:12])[NH:13][c:14]2[c:15]1[n:16][cH:17][cH:18][c:19]2[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc(Cl)c1NC(=O)c1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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CCN1c2ncccc2C(=O)Nc2c(C)ccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |